molecular formula C16H18BrNOS B1433167 3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide CAS No. 1485418-60-7

3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide

Cat. No.: B1433167
CAS No.: 1485418-60-7
M. Wt: 352.3 g/mol
InChI Key: LULUSDXCLVEERI-UHFFFAOYSA-M
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Description

Chemical Classification and Nomenclature

The systematic nomenclature of 3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d]thiazol-3-ium bromide reflects the complex structural hierarchy inherent in this thiazolium salt derivative. According to International Union of Pure and Applied Chemistry conventions, the compound is formally designated as 3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium bromide, emphasizing the tetrahydro nature of the cycloheptane portion and the specific positioning of the substituent groups. The nomenclature system accounts for the fusion pattern between the thiazole ring and the seven-membered aliphatic cycle, indicated by the [d] designation, which specifies the precise connectivity pattern in this bicyclic framework. The structural complexity is further elaborated through the inclusion of the 2-oxo-2-phenylethyl substituent, which introduces both carbonyl functionality and aromatic character to the overall molecular architecture.

The compound belongs to the broader classification of heterocyclic organic salts, specifically within the thiazolium subfamily of azolium compounds. Thiazolium salts are characterized by their five-membered ring structure containing both sulfur and nitrogen heteroatoms, with the nitrogen atom bearing a positive formal charge. This particular derivative expands upon the basic thiazolium framework through the incorporation of a fused cycloheptane ring, creating a distinctive bicyclic system that differentiates it from simpler thiazolium compounds. The bromide counterion completes the salt structure, providing charge neutrality and influencing the compound's crystalline properties and solubility characteristics.

From a structural perspective, the compound exhibits significant pi-electron delocalization within the thiazole portion, contributing to its aromatic character. The cycloheptane ring adopts a non-planar conformation due to angle strain considerations, as seven-membered rings cannot maintain planarity while preserving optimal tetrahedral bond angles. This conformational flexibility introduces additional complexity to the compound's three-dimensional structure and potentially affects its interaction patterns with other molecular species.

Property Value Reference
Chemical Abstracts Service Number 1485418-60-7
Molecular Formula C₁₆H₁₈BrNOS
Molecular Weight 352.29 g/mol
International Union of Pure and Applied Chemistry Name 3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium bromide
Molecular Descriptor File Number MFCD22628561

Properties

IUPAC Name

1-phenyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium-3-yl)ethanone;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18NOS.BrH/c18-15(13-7-3-1-4-8-13)11-17-12-19-16-10-6-2-5-9-14(16)17;/h1,3-4,7-8,12H,2,5-6,9-11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULUSDXCLVEERI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC=[N+]2CC(=O)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohepta[d]thiazole Core Synthesis

  • Starting materials : Typically, 2-aminothiophenol derivatives or analogous amino-thiol compounds are used as precursors.

  • Cyclization conditions : The cyclization to form the seven-membered thiazole ring is usually carried out under reflux conditions in polar solvents such as ethanol or acetonitrile, sometimes in the presence of acid catalysts to facilitate ring closure.

  • Reaction monitoring : Progress is monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods (NMR, IR).

Introduction of 2-oxo-2-phenylethyl Group

  • Reagents : Phenacyl bromide (2-bromo-1-phenylethanone) is commonly employed as the electrophilic agent to introduce the 2-oxo-2-phenylethyl substituent.

  • Reaction conditions : The cyclohepta[d]thiazole intermediate is reacted with phenacyl bromide under basic or neutral conditions, often in solvents like dimethylformamide (DMF) or acetone, at room temperature or mild heating.

  • Mechanism : The nucleophilic nitrogen atom attacks the electrophilic carbon of phenacyl bromide, resulting in alkylation and formation of the quaternary ammonium salt.

Formation of the Bromide Salt

  • Quaternization : The alkylation step with phenacyl bromide inherently introduces the bromide counterion, yielding the bromide salt of the thiazolium compound.

  • Purification : The product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate, or by chromatographic methods.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclohepta[d]thiazole ring formation Amino-thiol precursor, acid catalyst Ethanol/Acetonitrile Reflux (~78-90°C) 4-8 hours 65-80 Acid catalyst promotes cyclization
Alkylation with phenacyl bromide Phenacyl bromide, base (e.g., K2CO3) DMF/Acetone RT to 50°C 6-12 hours 70-85 N-alkylation to form quaternary salt
Purification Recrystallization or chromatography Ethanol, ethyl acetate Ambient - - Ensures high purity of final compound

Research Findings and Analysis

  • Yield optimization : Studies indicate that controlling the reaction temperature and solvent polarity significantly affects the yield and purity of the final compound. Lower temperatures during alkylation minimize side reactions and decomposition.

  • Purity assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity and purity of the synthesized compound.

  • Scalability : The synthetic route is amenable to scale-up, provided that reaction times and purification steps are carefully managed to maintain product quality.

  • Alternative methods : Some research explores microwave-assisted synthesis for faster cyclization and alkylation steps, improving reaction efficiency and reducing time.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide involves its interaction with biological molecules. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituents Counterion Molecular Formula Key Structural Features
Target Compound 3-(2-Oxo-2-phenylethyl), cyclohepta[d][1,3]thiazole Br⁻ C₁₈H₂₀BrN₂OS Seven-membered fused ring, ketone substituent
4-Phenyl-2,3-bis(phenylamino)thiazol-3-ium bromide (8a ) 4-Phenyl, 2-(phenylamino), 3-(phenylamino) Br⁻ C₂₁H₁₈BrN₃S Monoclinic crystal system
3-(2-Methoxy-2-oxoethyl)-2-((3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)methyl)benzo[d]thiazol-3-ium bromide (9 ) 2-Methoxy-2-oxoethyl, benzothiazole Br⁻ C₂₁H₁₉BrN₂O₄S₂ Benzothiazole core, ester substituents
4,5-Dimethyl-3-(2-oxo-2-phenylethyl)thiazol-3-ium chloride (DTH201) 4,5-Dimethyl, 3-(2-oxo-2-phenylethyl) Cl⁻ C₁₄H₁₄ClN₂OS Smaller thiazole ring, methyl groups

Ring System Diversity

  • Cyclohepta Fusion : The target compound’s fused cyclohepta ring distinguishes it from simpler thiazoles (e.g., DTH201) and benzothiazoles (e.g., compound 9 ). This expanded ring system may enhance conformational flexibility and influence binding interactions in biological systems .

Physicochemical Properties

Spectral Data Comparisons

Compound IR (KBr, cm⁻¹) ¹H NMR (DMSO-d₆, δ ppm) Mass Spectrometry (m/z)
Target Compound Expected: ~1700 (C=O), ~3100 (Ar-H) Anticipated: 7.2–8.5 (Ar-H), 4.5–5.5 (cyclohepta CH₂) M⁺ = 383 (C₁₈H₂₀BrN₂OS)
8a 3433 (NH), 3115 (NH) 7.03–8.69 (Ar-H), 10.49 (OH) M⁺ = 425 (C₂₁H₁₈BrN₃S)
9 1737 (C=O), 1501 (C=N) 8.26 (d, Ar-H), 3.76 (s, OCH₃) [M-Br]⁺ = 427 (C₂₁H₁₉N₂O₄S₂⁺)

Thermal Stability

  • Thiazolium bromides generally exhibit moderate thermal stability, with melting points ranging from 150–250°C. For example, compound 9 has a melting point of 226–227°C , while DTH201 (Cl⁻ analog) likely has similar stability .

Key Observations :

  • Cyclohepta fusion could reduce planarity, affecting DNA intercalation or enzyme binding compared to benzothiazoles .

Biological Activity

3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide is a synthetic compound with significant biological activity due to its unique thiazolium structure. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C11H10BrNOS
  • CAS Number : 1485418-60-7
  • Molecular Weight : 352.3 g/mol

The compound exhibits a multifaceted mechanism of action that involves:

  • Inhibition of Enzymes : It has been shown to inhibit enzymes related to oxidative stress responses and advanced glycation end products (AGEs), impacting metabolic pathways and cellular functions.
  • Cell Signaling Modulation : The compound influences key signaling pathways that regulate gene expression and apoptosis, indicating potential roles in cancer therapy and neuroprotection .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial and antifungal activities. In vitro studies have demonstrated its efficacy against various pathogens, making it a candidate for further development in treating infectious diseases.

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that this compound can selectively induce apoptosis in cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound exhibited significant cytotoxic effects with an IC50 value indicative of its potential as an anticancer agent .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of the compound:

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityInduced apoptosis in MCF-7 cells
Enzyme InhibitionInhibited oxidative stress-related enzymes

Comparative Analysis with Similar Compounds

When compared to similar thiazolium derivatives such as N-phenacylthiazolium bromide, this compound shows enhanced biological activity attributed to its unique fused ring structure. This structural feature allows for specific interactions with biological targets.

Compound NameBiological ActivityUnique Features
3-(2-oxo-2-phenylethyl)-4H... bromideAntimicrobial, cytotoxicFused thiazolium-cycloheptane structure
N-phenacylthiazolium bromideModerate antimicrobialLinear thiazolium structure

Q & A

Q. What are the optimized synthetic routes for preparing 3-(2-oxo-2-phenylethyl)-cyclohepta[d]thiazol-3-ium bromide?

The synthesis typically involves cyclocondensation of substituted thiosemicarbazides with phenacyl bromides under controlled conditions. Key steps include:

  • Reagents : 1,4-disubstituted thiosemicarbazides and phenacyl bromide derivatives (e.g., 2-oxo-2-phenylethyl bromide) .
  • Solvent : Ethyl acetate at room temperature, which minimizes side reactions and achieves yields of 88–97% .
  • Mechanism : Nucleophilic attack by thiosemicarbazide sulfur on the α-carbon of phenacyl bromide, followed by cyclization to form the thiazolium core .

Table 1 : Representative Reaction Conditions

ComponentConditionsYield (%)
ThiosemicarbazideEthyl acetate, RT, 24h88–97
Phenacyl bromideStoichiometric ratio (1:1)

Q. How is structural confirmation achieved for this thiazolium bromide derivative?

A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.6–8.1 ppm) and quaternary carbons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 425 [M+^+]) and fragment peaks (e.g., m/z = 343 after HBr loss) confirm the molecular formula .
  • X-ray Crystallography : Monoclinic or orthorhombic crystal systems (space groups P21_1/c or Pbca) validate the 3D structure .

Q. What purification methods are effective for isolating the compound?

  • Recrystallization : Use ethanol/water (1:2) for high-purity crystals .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted thiosemicarbazides .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?

  • Intermediate Trapping : Quench reactions at timed intervals and analyze intermediates via LC-MS .
  • DFT Calculations : Model energy profiles for competing pathways (e.g., keto-enol tautomerization influencing cyclization) .
  • Isotopic Labeling : Use 18^{18}O-labeled phenacyl bromide to track oxygen migration in the thiazolium ring .

Q. How should researchers resolve contradictions in spectral data (e.g., ambiguous NMR peaks)?

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the cyclohepta ring) .
  • 2D NMR Techniques : HSQC and HMBC correlate 1^1H-13^13C couplings to assign overlapping signals .
  • Complementary Crystallography : Compare experimental XRD data with predicted structures from software like SHELXL .

Q. What experimental designs are recommended for assessing biological activity?

  • In Vitro Assays :
    • Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli) with controls (e.g., ciprofloxacin) .
    • Antiproliferative Screening : MTT assays on cancer cell lines (e.g., Caco-2), reporting IC50_{50} values .
  • Molecular Docking : Simulate interactions with targets (e.g., S. aureus FtsZ protein) using AutoDock Vina .

Q. How do solvent polarity and temperature influence reaction regioselectivity?

  • Polar Protic Solvents (e.g., ethanol): Stabilize ionic intermediates, favoring thiazolium ring closure .
  • Nonpolar Solvents (e.g., toluene): Promote aryl group rotation, leading to alternative conformers .
  • Temperature Optimization : Lower temperatures (0–5°C) reduce side reactions like thiophene oxidation .

Table 2 : Solvent Effects on Reaction Outcomes

SolventDielectric ConstantDominant Product
Ethyl acetate6.0Thiazolium bromide (88%)
Toluene2.4Thiophene byproducts (15%)

Q. What strategies enhance compound stability under light or thermal stress?

  • UV-Vis Spectroscopy : Monitor degradation kinetics (λ~270 nm for thiazolium absorption) .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N2_2) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C) .

Key Notes for Methodological Rigor

  • Reproducibility : Document exact molar ratios (e.g., 1.05:1 thiosemicarbazide:phenacyl bromide) .
  • Data Validation : Cross-check spectral assignments with computational tools (e.g., ACD/Labs NMR Predictor) .
  • Ethical Reporting : Disclose crystallographic R-values (<5%) and biological assay triplicates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide
Reactant of Route 2
Reactant of Route 2
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide

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